2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane” is a spirocyclic compound, which means it has two rings sharing a single atom, in this case, a carbon atom. The compound contains a fluorine and iodine atom, which are both halogens, and an oxygen atom in one of the rings .
Molecular Structure Analysis
Spirocyclic compounds are known for their three-dimensional structures. The presence of different atoms (oxygen, fluorine, and iodine) in the compound would also contribute to its unique chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the halogen atoms. Fluorine is highly electronegative and iodine is a good leaving group, which could make the compound reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the atoms present. For example, the presence of fluorine could result in high electronegativity and the spirocyclic structure could influence its physical state .Scientific Research Applications
Fluorination and Functionalization in Organic Synthesis
Fluorinated compounds, including those structurally related to 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane, play a critical role in organic synthesis due to their unique reactivity and the influence of fluorine atoms on molecular properties. Selectfluor™ F-TEDA-BF4, a well-known fluorinating agent, illustrates the broader utility of fluorinated reagents in enabling diverse functionalizations, including iodination, bromination, chlorination, and other electrophilic additions across various organic substrates (S. Stavber, 2011; Ke-Fang Yang et al., 2020). These reactions underscore the significance of fluorinated intermediates in synthesizing complex molecules with high precision and efficiency.
Material Science and Polymer Chemistry
In material science, the structural motifs similar to 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane contribute to the development of advanced materials. For example, the synthesis and application of spirocyclic and bicyclic compounds have been explored for modifying polymer properties and creating new materials with desirable thermal and mechanical characteristics (Lidia González et al., 2006; V. N. Kovtonyuk et al., 2011). These studies highlight the utility of fluorinated spirocyclic compounds in engineering materials with reduced shrinkage upon curing and enhanced performance in specific industrial applications.
Bioactive Compound Synthesis
Spirocyclic structures, akin to 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane, are also pivotal in the synthesis of bioactive molecules. The stereochemical preferences of enzymes towards such spiroepoxides underscore their potential in designing drugs and agrochemicals with targeted biological activities (C. Weijers et al., 2007). This suggests the broader applicability of fluorinated spirocyclic compounds in medicinal chemistry for creating new therapeutic agents.
Environmental and Corrosion Inhibition
Interestingly, the chemical framework of spirocyclic compounds has implications beyond organic synthesis and material science. Studies have demonstrated the effectiveness of such structures in environmental protection, specifically in corrosion inhibition, highlighting their versatility and potential in industrial applications (M. Chafiq et al., 2020). This underscores the multifaceted applications of fluorinated and spirocyclic compounds in protecting materials from degradation.
Safety And Hazards
properties
IUPAC Name |
2,2-difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2IO/c9-8(10)3-7(4-8)1-6(2-11)12-5-7/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRRCHVMZGORFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC12CC(C2)(F)F)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.